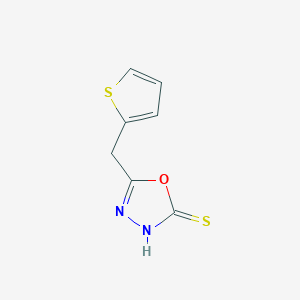

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

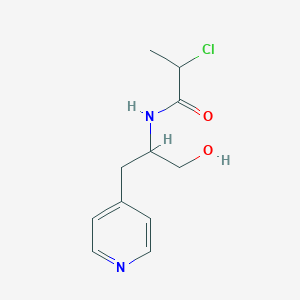

“5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The thiophene ring is attached to an oxadiazole ring, another type of heterocyclic compound, via a methylene bridge . The oxadiazole ring contains three carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” can be analyzed using various spectroscopic techniques . The compound is likely to have a planar structure due to the presence of the thiophene and oxadiazole rings . The exact structure would depend on the specific substituents attached to these rings .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . They can participate in oxidation reactions, alkylation reactions, and desulfurization reactions . The specific reactions that “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” undergoes would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. Thiophene is a colorless liquid with a benzene-like odor . It is likely that “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” would have similar properties, although the presence of the oxadiazole ring and the thiol group may alter these properties .Aplicaciones Científicas De Investigación

- Thiophene derivatives, including 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol, find use as corrosion inhibitors in industrial chemistry. They protect metals from degradation caused by environmental factors such as moisture and aggressive chemicals .

- The thiophene ring system plays a crucial role in the development of organic semiconductors. These materials are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties make it suitable for these advanced technologies .

- Researchers have explored thiophene derivatives as potential biologically active compounds. These molecules exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. While specific studies on 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol are limited, its structural features suggest potential therapeutic applications .

- Among synthesized derivatives, compound 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol showed excellent urease inhibition activity. Urease is an enzyme involved in urea hydrolysis, and inhibiting it has implications in various fields, including medicine and agriculture .

- The combination of thiophene and oxadiazole moieties offers opportunities for drug design. By modifying the substituents, researchers can fine-tune the compound’s properties for specific therapeutic targets. Investigating its interactions with biological receptors and enzymes could lead to novel drug candidates .

- Beyond its biological applications, 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol may contribute to materials science. Its unique structure could be harnessed for functional materials, such as sensors, catalysts, or optoelectronic devices .

Corrosion Inhibitors

Organic Semiconductors

Biologically Active Compounds

Urease Inhibition

Drug Development

Materials Science

Direcciones Futuras

The future directions for research on “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” could include further exploration of its biological activity and potential applications. Given the wide range of biological activities exhibited by thiophene derivatives, “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” could be a promising candidate for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKHEHAKISALTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)

![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)

![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)